C11H12BrFN2O2
Description
C₁₁H₁₂BrFN₂O₂ is a halogenated organic compound containing bromine (Br), fluorine (F), nitrogen (N), and oxygen (O). The N₂O₂ moiety may imply amide, urea, or nitro functional groups, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H12BrFN2O2 |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-bromo-2-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12BrFN2O2/c1-3-17-11(16)7(2)14-15-10-5-4-8(12)6-9(10)13/h4-6,15H,3H2,1-2H3/b14-7- |
InChI Key |
XGDLWCRIJLPAOX-AUWJEWJLSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Br)F)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Br)F)C |
Origin of Product |
United States |
Preparation Methods
4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: can be synthesized through a multi-step process . The synthetic route involves the reaction of 4-bromo-N-(tert-butyl)-5-fluoroaniline with nitric acid to produce the target compound . The reaction conditions typically include controlled temperatures and the use of crystallization or other separation techniques to purify the product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: It can participate in substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Aromatic Compounds
(a) C₁₀H₉FN₂O₃ (, Entry 12)
- Structure : Contains fluorine, nitrogen, and oxygen, likely as a fluorinated aromatic ring with nitro or amide groups.
- Key Differences : Lacks bromine, reducing molecular weight (MW: 224.19 g/mol vs. hypothetical ~322 g/mol for C₁₁H₁₂BrFN₂O₂). Bromine in C₁₁H₁₂BrFN₂O₂ may increase lipophilicity (higher LogP) and alter electrophilic substitution patterns .
(b) C₁₂H₆Br₄O₄S ()
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Notes:
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